2-(3-Pyridyl)benzimidazole
CAS No.: 1137-67-3
Cat. No.: VC20951911
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1137-67-3 |
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Molecular Formula | C12H9N3 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 2-pyridin-3-yl-1H-benzimidazole |
Standard InChI | InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) |
Standard InChI Key | BOUOQESVDURNSB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Identification
2-(3-Pyridyl)benzimidazole is a crystalline compound with significant chemical and biological relevance. Understanding its fundamental properties is essential for researchers working with this molecule.
Basic Chemical Properties
2-(3-Pyridyl)benzimidazole has a molecular formula of C12H9N3 with a molecular weight of 195.23 g/mol . It is characterized as an odorless compound with a melting point range of 254°C to 260°C . The compound contains three nitrogen atoms - two within the benzimidazole ring system and one in the pyridine ring, contributing to its ability to participate in hydrogen bonding and coordinate with metal ions.
The chemical identification data for 2-(3-Pyridyl)benzimidazole is presented in Table 1 below:
Property | Value |
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CAS Number | 1137-67-3 |
Molecular Formula | C12H9N3 |
Molecular Weight | 195.23 g/mol |
MDL Number | MFCD00022665 |
InChI Key | BOUOQESVDURNSB-UHFFFAOYSA-N |
Melting Point | 254°C to 260°C |
Physical Appearance | Odorless crystalline solid |
Percent Purity (Commercial) | 97% |
Nomenclature and Synonyms
The compound is known by several names in scientific literature, reflecting its chemical structure and research applications:
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2-Pyridin-3-yl-1H-benzo[d]imidazole
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2-(3-Pyridyl)-1H-benzimidazole
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2-Pyridin-3-yl-1H-1,3-benzodiazole
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2-(3-Pyridinyl)-1H-benzimidazole
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2-Pyridin-3-yl-1H-benzoimidazole
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1H-Benzimidazole, 2-(3-pyridinyl)
The IUPAC name for this compound is 2-pyridin-3-yl-1H-benzimidazole, which systematically describes its structure with the pyridine moiety attached at the 3-position to the second carbon of the benzimidazole ring .
Structural Characteristics
The molecular architecture of 2-(3-Pyridyl)benzimidazole contributes significantly to its chemical behavior and biological activities. A detailed analysis of its structural features provides insights into its functional capabilities.
Molecular Structure
2-(3-Pyridyl)benzimidazole consists of a benzimidazole core structure with a pyridine ring attached at position 2 of the imidazole ring. The benzimidazole portion comprises a benzene ring fused with an imidazole ring, creating a planar bicyclic system. The pyridine ring is connected through its 3-position (meta position), distinguishing it from its isomer 2-(2-Pyridyl)benzimidazole .
The structural formula can be represented in SMILES notation as:
N1C2=CC=CC=C2N=C1C1=CC=CN=C1
Hydrogen Bonding Capabilities
The presence of nitrogen atoms in both the benzimidazole and pyridine components makes 2-(3-Pyridyl)benzimidazole capable of forming multiple hydrogen bonds. The NH group in the imidazole portion can act as a hydrogen bond donor, while the nitrogen atoms in both rings can serve as hydrogen bond acceptors. This property is crucial for its biological interactions and metal coordination chemistry.
Synthesis Methods
Several approaches have been developed for the synthesis of 2-(3-Pyridyl)benzimidazole, each with specific advantages depending on the desired application and scale of production.
Condensation Reactions
The most common synthetic route for 2-(3-Pyridyl)benzimidazole involves the condensation reaction between o-phenylenediamine and 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid (nicotinic acid). This reaction typically occurs under acidic conditions and elevated temperatures .
The condensation reaction typically follows this general scheme:
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Initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of the pyridine derivative
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Formation of a Schiff base intermediate
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Intramolecular cyclization to form the benzimidazole ring
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Dehydration to yield the final product
Metal-Catalyzed Approaches
More recent synthetic strategies employ metal catalysts to improve yield and selectivity. Transition metals such as copper and palladium have been utilized to facilitate the formation of the C-N bond in the benzimidazole ring . These metal-catalyzed approaches often proceed under milder conditions and can provide higher yields compared to traditional condensation methods.
Applications in Research and Industry
2-(3-Pyridyl)benzimidazole has demonstrated versatility across multiple scientific disciplines, particularly in pharmaceutical research and materials science.
Biological Activities
The compound exhibits several biological activities that make it valuable in medicinal chemistry:
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Enzyme Inhibition: It has been identified as a lactate dehydrogenase A (LDHA) inhibitor, which may have implications for cancer therapy .
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Potential Anti-inflammatory Properties: Similar benzimidazole derivatives have shown notable anti-inflammatory effects through cyclooxygenase (COX) inhibition .
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Metal Complex Formation: When complexed with transition metals, 2-(3-Pyridyl)benzimidazole can form bioactive compounds with enhanced therapeutic potential .
Metal Coordination Chemistry
The nitrogen atoms in 2-(3-Pyridyl)benzimidazole provide excellent coordination sites for various metal ions. This property has been exploited in the development of:
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Fluorescent Sensors: Metal complexes formed with this ligand often exhibit fluorescent properties that can be utilized in sensing applications.
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Catalysts: Metal-benzimidazole complexes can serve as catalysts for various organic transformations.
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Therapeutic Agents: As seen with similar pyridyl-benzimidazole compounds, metal complexes with iridium, ruthenium, and platinum have shown activity as inhibitors of amyloid-β aggregation, relevant to Alzheimer's disease research .
Comparative Analysis with Related Compounds
Understanding the relationship between 2-(3-Pyridyl)benzimidazole and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with 2-(2-Pyridyl)benzimidazole
2-(2-Pyridyl)benzimidazole, an isomer where the pyridine is attached at its 2-position rather than the 3-position, exhibits distinct physicochemical properties:
Benzimidazole Derivatives as Therapeutic Agents
Within the broader context of benzimidazole derivatives, compounds like 2-(3-Pyridyl)benzimidazole have shown promise in several therapeutic areas:
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Cancer Treatment: Certain benzimidazole derivatives have demonstrated cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range .
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Anti-inflammatory Activity: Some derivatives exhibit COX-2 inhibition with IC50 values around 3.11 μM, showing selectivity over COX-1 .
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Neurodegenerative Diseases: Metal complexes of pyridyl-benzimidazole compounds have shown activity against amyloid-β aggregation, relevant to Alzheimer's disease .
Recent Research Developments
Contemporary research continues to explore the potential of 2-(3-Pyridyl)benzimidazole in various scientific fields, expanding our understanding of its applications and properties.
Pharmaceutical Investigations
Recent studies have focused on exploring the pharmaceutical potential of 2-(3-Pyridyl)benzimidazole and structurally related compounds:
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Enzyme Inhibition: The compound has been investigated as an LDHA inhibitor, which could have implications for cancer treatment strategies .
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Nucleoside Transporter Interactions: Research has shown that certain benzimidazole derivatives can inhibit human concentrative nucleoside transporter 2 (hCNT2) and rat concentrative nucleoside transporter 2 (rCNT2) with IC50 values as low as 0.062 μM for hCNT2 .
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PI3K Pathway Modulation: Substituted benzimidazole derivatives have demonstrated phosphoinositide 3-kinase delta (PI3Kδ) inhibition with IC50 values in the low micromolar range .
Metal Complex Formation and Applications
The coordination chemistry of 2-(3-Pyridyl)benzimidazole continues to be an active area of research:
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Amyloid-β Aggregation Inhibition: Metal complexes formed with similar pyridyl-benzimidazole ligands have shown promising activity in inhibiting amyloid-β aggregation, with potential applications in Alzheimer's disease treatment .
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Fluorescent Probes: The fluorescent properties of metal complexes with 2-(3-Pyridyl)benzimidazole make them candidates for development as biological probes and sensors.
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Catalytic Applications: These metal complexes are being explored for their potential as catalysts in various organic transformations.
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